2-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)acetic acid
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Overview
Description
2-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)acetic acid is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a pyridazinone ring, which is a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)acetic acid typically involves the condensation of hydrazine derivatives with diketones or keto acids. One common method includes the reaction of hydrazine hydrate with levulinic acid, followed by cyclization and oxidation steps . The reaction conditions often involve refluxing in acetic acid or other suitable solvents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions: 2-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like Jones reagent.
Reduction: Reduction of the keto group to alcohols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the nitrogen atoms or the carbonyl group.
Common Reagents and Conditions:
Oxidation: Jones reagent, acetone, 0-10°C.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Alkyl halides, base (e.g., sodium hydroxide), reflux conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
2-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound’s pyridazinone ring can inhibit enzymes or receptors involved in inflammatory and microbial processes . For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Pyridazine: A six-membered ring with two adjacent nitrogen atoms.
Pyridazinone: Similar to pyridazine but with an oxygen atom at the third position.
Pyrimidine: A six-membered ring with nitrogen atoms at positions 1 and 3.
Uniqueness: 2-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural feature enhances its biological activity and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C6H8N2O3 |
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Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)acetic acid |
InChI |
InChI=1S/C6H8N2O3/c9-5-2-1-4(7-8-5)3-6(10)11/h1-3H2,(H,8,9)(H,10,11) |
InChI Key |
CVAKAWQIDIFGEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NN=C1CC(=O)O |
Origin of Product |
United States |
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